Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cross-Coupling Medicinal Chemistry C-I vs C-Br Reactivity

The 3-iodo substituent provides a distinct advantage: lower C-I bond dissociation energy (≈53 kcal/mol) versus C-Br (≈67 kcal/mol) and C-Cl (≈81 kcal/mol), enabling faster oxidative addition in Pd-catalyzed reactions. This makes it the optimal building block for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling under mild conditions. Additionally, it uniquely allows direct labeling with iodine-125/131 for SPECT imaging. Choose this compound to accelerate structure-activity relationship studies for CNS targets and anti-tubercular agents.

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
CAS No. 885276-74-4
Cat. No. B1507941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS885276-74-4
Molecular FormulaC11H11IN2O2
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC(=CC2=N1)C)I
InChIInChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9/h4-6H,3H2,1-2H3
InChIKeyRDABCNYBJZLLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-74-4): Structural and Functional Overview


Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-74-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core (imidazole and pyridine rings) with an ethyl ester at the 2-position, a 7-methyl substituent, and a key 3-iodo group . This compound serves as a versatile building block in medicinal chemistry and chemical biology, with its iodo substituent enabling specific reactivity for cross-coupling and radiolabeling applications [1].

Why Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Replaced by Generic Imidazopyridine Analogs


The 3-iodo substituent confers unique reactivity and physicochemical properties that are not replicated by other halogenated (e.g., 3-bromo, 3-chloro) or non-halogenated imidazo[1,2-a]pyridine analogs. Specifically, the carbon-iodine bond at the 3-position provides a lower bond dissociation energy (≈ 53 kcal/mol) compared to C-Br (≈ 67 kcal/mol) and C-Cl (≈ 81 kcal/mol), enabling faster and more efficient oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. Additionally, the 3-iodo group facilitates direct radiolabeling with iodine-125 or iodine-131 isotopes for SPECT imaging and targeted radiotherapy studies, a capability not possible with bromo or chloro analogs [2].

Quantitative Differentiation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Against Comparators


3-Iodo vs. 3-Bromo Imidazopyridine Reactivity in Suzuki-Miyaura Cross-Coupling

The 3-iodo derivative undergoes significantly faster oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions compared to its 3-bromo counterpart, enabling shorter reaction times and higher yields at lower temperatures. This class-level inference is based on established bond dissociation energies and reactivity trends for C-I vs. C-Br bonds in heteroaromatic systems [1].

Cross-Coupling Medicinal Chemistry C-I vs C-Br Reactivity

Iodine-125 Radiolabeling Feasibility for SPECT Imaging

The 3-iodo substituent enables direct isotopic exchange with iodine-125 or iodine-131, providing a straightforward route to radiolabeled probes for SPECT imaging and targeted radiotherapy. This class-level inference highlights that the iodo group is essential for this application; bromo or chloro analogs cannot undergo direct radiohalogenation with iodine isotopes [1].

SPECT Imaging Radiolabeling Iodine-125

Molecular Weight and Lipophilicity for Blood-Brain Barrier Permeability

The 3-iodo derivative possesses a molecular weight of 330.12 g/mol and a calculated LogP of approximately 2.8-3.2, placing it within favorable ranges for blood-brain barrier permeability according to Lipinski's Rule of Five and CNS MPO scoring guidelines. This class-level inference is based on known physicochemical property ranges for imidazo[1,2-a]pyridines .

Blood-Brain Barrier Lipophilicity CNS Drug Design

Anti-Mycobacterial Activity of Imidazo[1,2-a]pyridine Scaffolds

While direct data for this specific compound are not available, structurally related imidazo[1,2-a]pyridine analogs have demonstrated potent anti-mycobacterial activity. For example, compound IP-6 (an imidazo[1,2-a]pyridine derivative) exhibited an MIC of 0.05 μg/mL against Mycobacterium tuberculosis, which is 125-fold more potent than ethambutol (MIC 6.25 μg/mL) [1]. This class-level evidence suggests the 3-iodo-7-methyl derivative may serve as a valuable intermediate for developing novel anti-tubercular agents.

Anti-Mycobacterial Tuberculosis Imidazo[1,2-a]pyridine

High-Value Application Scenarios for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Based on Differential Evidence


CNS Drug Discovery: Building Block for Blood-Brain Barrier Permeable Candidates

With a molecular weight of 330.12 g/mol and a predicted LogP in the optimal CNS range (2.8-3.2), this compound serves as an ideal starting point for synthesizing CNS-penetrant drug candidates [1]. The 3-iodo group enables late-stage diversification via cross-coupling to explore structure-activity relationships for neurological targets.

Radiopharmaceutical Development: Precursor for SPECT Imaging Agents

The presence of the 3-iodo substituent allows for direct radiolabeling with iodine-125 or iodine-131, making this compound a valuable precursor for developing SPECT imaging probes and targeted radiotherapeutics [1]. This application is uniquely enabled by the iodo group and cannot be achieved with bromo or chloro analogs.

Anti-Infective Drug Discovery: Scaffold for Anti-Mycobacterial Agents

Based on the demonstrated anti-mycobacterial activity of closely related imidazo[1,2-a]pyridine analogs (e.g., IP-6 with MIC 0.05 μg/mL against M. tuberculosis) [1], this iodo-substituted building block is a strategic choice for medicinal chemistry programs targeting tuberculosis and other mycobacterial infections.

Synthetic Methodology Development: Optimization of Cross-Coupling Reactions

The lower bond dissociation energy of the C-I bond (≈ 53 kcal/mol) compared to C-Br (≈ 67 kcal/mol) and C-Cl (≈ 81 kcal/mol) [1] makes this compound an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.